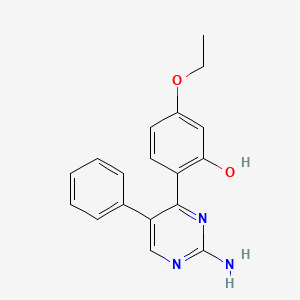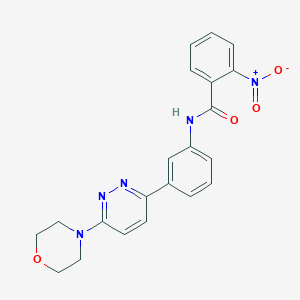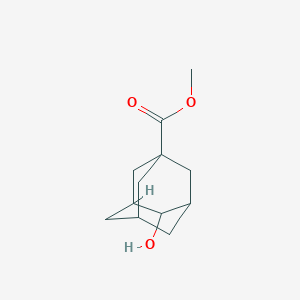
Methyl 4-hydroxyadamantane-1-carboxylate
Overview
Description
Methyl 4-hydroxyadamantane-1-carboxylate is a chemical compound with the molecular formula C12H18O3. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
Methyl 4-hydroxyadamantane-1-carboxylate is a derivative of adamantane, a class of compounds known for their potential in various fields such as pharmaceuticals and high-energy fuels . .
Mode of Action
As a derivative of adamantane, it may share some of the chemical and catalytic transformations characteristic of adamantane derivatives
Biochemical Pathways
Adamantane derivatives are known for their high reactivity, which allows for their utilization in the synthesis of various functional adamantane derivatives . .
Result of Action
As a derivative of adamantane, it may share some of the properties of adamantane derivatives, which are known for their potential in the synthesis of bioactive compounds and pharmaceuticals . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxyadamantane-1-carboxylate can be synthesized through several methods. One common method involves the esterification of 4-hydroxyadamantane-1-carboxylic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is typically carried out at room temperature for 48 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography to obtain the final product as a clear, colorless oil .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxyadamantane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-oxo-adamantane-1-carboxylate, while reduction of the ester group can produce 4-hydroxyadamantane-1-methanol .
Scientific Research Applications
Methyl 4-hydroxyadamantane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including antiviral and anticancer properties.
Industry: It is used in the production of advanced materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyadamantane-1-carboxylic acid: Similar structure but lacks the ester group.
Methyl adamantane-1-carboxylate: Similar structure but lacks the hydroxyl group.
Adamantane-1-carboxylic acid: Lacks both the hydroxyl and ester groups.
Uniqueness
Methyl 4-hydroxyadamantane-1-carboxylate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 4-hydroxyadamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-10,13H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVZUHZRMUARMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752723.png)
![1-[3-(4-chlorophenoxy)propyl]-2-(phenoxymethyl)-1H-1,3-benzodiazole](/img/structure/B2752724.png)
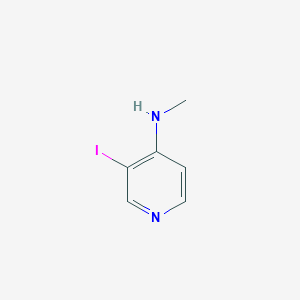
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(2H-1,2,3-triazol-2-yl)piperidine](/img/structure/B2752730.png)
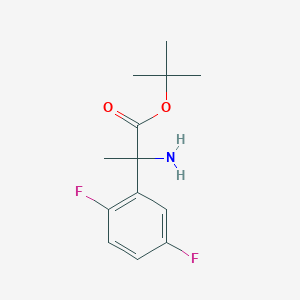
![8-(4-tert-butylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2752732.png)


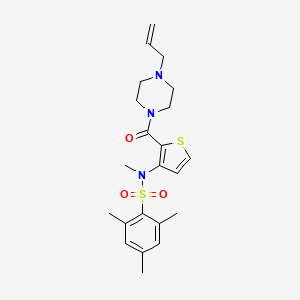

![2,3-dimethoxy-N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2752742.png)

